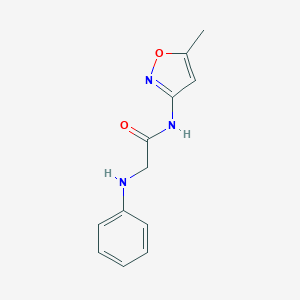
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCT018159 and belongs to the class of pyrrolidine carboxamide derivatives.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the inflammatory response and tumor growth. It may also modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. It has also been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.
実験室実験の利点と制限
One of the advantages of using 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the investigation of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its anti-inflammatory, anti-tumor, and neuroprotective effects. Another future direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been reported in the literature. The synthesis involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-4-phenylthiazole-2-carboxylic acid to obtain the intermediate compound. The intermediate compound is then reacted with pyrrolidine-3-carboxylic acid to obtain the final product.
科学的研究の応用
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C21H18ClN3O2S |
分子量 |
411.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-19(14-6-3-2-4-7-14)23-21(28-13)24-20(27)15-10-18(26)25(12-15)17-9-5-8-16(22)11-17/h2-9,11,15H,10,12H2,1H3,(H,23,24,27) |
InChIキー |
FAKSZVOZIHABLF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)





